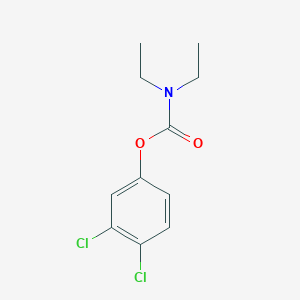

3,4-Dichlorophenyl diethylcarbamate

Description

Structure

3D Structure

Properties

CAS No. |

204930-39-2 |

|---|---|

Molecular Formula |

C11H13Cl2NO2 |

Molecular Weight |

262.13 g/mol |

IUPAC Name |

(3,4-dichlorophenyl) N,N-diethylcarbamate |

InChI |

InChI=1S/C11H13Cl2NO2/c1-3-14(4-2)11(15)16-8-5-6-9(12)10(13)7-8/h5-7H,3-4H2,1-2H3 |

InChI Key |

BPVDKXNRENDACC-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)OC1=CC(=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 3,4 Dichlorophenyl Diethylcarbamate

Advanced Synthetic Routes for 3,4-Dichlorophenyl Diethylcarbamate

The preparation of this compound typically involves the reaction of 3,4-dichlorophenyl isocyanate with diethylamine (B46881). However, advancements in synthetic chemistry have led to the exploration of more efficient and scalable methods.

Exploration of Novel Reaction Conditions and Catalytic Systems

Recent research has focused on developing novel catalytic systems to improve the synthesis of carbamates. While specific studies on this compound are not extensively detailed in the provided results, general advancements in carbamate (B1207046) synthesis can be inferred. For instance, the use of organocatalysts, such as the superbase t-Bu-P4, has been shown to be effective in other contexts for forming related bonds under mild, metal-free conditions. rsc.org The development of novel synthesis protocols, including the use of various catalysts like iron chloride, manganese chloride, and others, in one-step synthesis processes for related chlorinated aromatic compounds, suggests potential avenues for optimizing the synthesis of the target compound. google.com Such catalytic approaches could offer advantages in terms of yield, purity, and environmental impact.

Optimization of Synthesis for Research-Scale Production

For research purposes, the optimization of synthetic protocols is essential to ensure a reliable supply of the compound for further studies. This involves adjusting reaction parameters such as temperature, solvent, and catalyst loading to maximize yield and purity. researchgate.netresearchgate.net The synthesis of related dithiocarbamates, for example, involves the reaction of an appropriate amine with carbon disulfide in the presence of a base, followed by S-acylation. nih.gov This multi-step approach, while for a different class of compounds, highlights the procedural considerations necessary for producing research-scale quantities of specialized chemicals. nih.gov The goal is to develop a reproducible and efficient method that can be readily implemented in a laboratory setting.

Design and Preparation of Structural Analogs and Isomers

To investigate structure-activity relationships (SAR), researchers synthesize a variety of structural analogs and isomers of the lead compound. This allows for a systematic evaluation of how different structural features influence the compound's properties.

Synthesis of Related Diarylcarbamate Structures

The synthesis of related diarylcarbamate structures involves modifying either the dichlorophenyl ring or the diethylcarbamate moiety. This can include altering the position of the chlorine atoms on the aromatic ring or replacing the diethylamino group with other secondary amines. The synthesis of a series of diarylhydrazide compounds, for instance, involved reacting various substituted phenylhydrazines with different acyl chlorides, demonstrating a common strategy for creating a library of related structures. researchgate.net

Introduction of Diverse Substituents for Structure-Activity Relationship Studies

The introduction of diverse substituents is a key strategy in medicinal chemistry and materials science to fine-tune the properties of a molecule. For example, in the study of other heterocyclic compounds, researchers have systematically introduced different functional groups to explore their impact on biological activity. researchgate.netjohnshopkins.edu These substitutions can alter the electronic and steric properties of the molecule, which in turn can affect its interactions with biological targets or its material properties. researchgate.netjohnshopkins.edu The insights gained from these SAR studies are crucial for the rational design of new compounds with desired characteristics. researchgate.netjohnshopkins.edunih.gov

Characterization of Synthesized Compounds for Research Purity and Structure Elucidation

Once synthesized, new compounds must be thoroughly characterized to confirm their structure and assess their purity. This is a critical step to ensure the reliability of data obtained in subsequent studies. Standard analytical techniques used for this purpose include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the chemical structure of the synthesized compounds by providing information about the connectivity of atoms.

Mass Spectrometry (MS): This technique provides the molecular weight of the compound, further confirming its identity.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.

Elemental Analysis: This method determines the elemental composition of the compound, providing further evidence of its purity and structure.

The table below summarizes the key aspects of the synthesis and characterization of this compound and its analogs.

| Aspect | Description | Key Techniques/Methods |

| Synthesis | Preparation of the target compound and its structural variants. | Reaction of isocyanates with amines, use of organocatalysts, optimization of reaction conditions (temperature, solvent). rsc.orgresearchgate.netresearchgate.net |

| Analog Design | Systematic modification of the chemical structure to probe structure-activity relationships. researchgate.netjohnshopkins.edunih.gov | Introduction of different substituents on the aromatic ring, variation of the amine component. |

| Purification | Isolation of the desired compound from the reaction mixture. | Recrystallization, column chromatography. |

| Structure Elucidation | Confirmation of the chemical structure of the synthesized compounds. | ¹H NMR, ¹³C NMR, Mass Spectrometry, IR Spectroscopy. |

| Purity Assessment | Determination of the purity of the synthesized compounds. | Elemental Analysis, High-Performance Liquid Chromatography (HPLC). |

Molecular Mechanisms of Interaction for 3,4 Dichlorophenyl Diethylcarbamate and Its Analogs

Investigations into Biochemical Target Interactions in Model Systems

The biological activity of 3,4-Dichlorophenyl diethylcarbamate and its analogs stems from their ability to interact with specific biochemical targets, primarily enzymes and receptors. These interactions have been characterized through a variety of in vitro and model system studies.

Enzyme Inhibition Kinetics and Specificity Studies

A primary mechanism of action for analogs of this compound, such as linuron (B1675549) and diuron (B1670789), is the inhibition of photosynthesis. epa.govchemicalwarehouse.com This is achieved through the specific targeting of Photosystem II (PS II), a key enzyme complex in the photosynthetic electron transport chain of plants. pomais.comwikipedia.org These compounds bind to the QB-binding niche on the D1 protein of the PS II complex, effectively blocking electron transport from QA to QB. cornell.edu This inhibition halts CO2 fixation and the production of ATP and NADPH, which are essential for plant growth and survival. cornell.eduepa.gov

The inhibition of PS II by these compounds is a well-characterized example of their enzyme inhibitory action. The binding is specific and occurs at low concentrations, making them effective herbicides. nationbuilder.com While the primary target in plants is PS II, carbamates as a class are also known to inhibit other enzymes. For instance, many carbamate (B1207046) compounds are recognized as inhibitors of acetylcholinesterase (AChE), an enzyme critical for neurotransmission in animals, by carbamylating the enzyme's active site. researchgate.net The decomposition of related compounds, such as N-(3,4-dichlorophenyl)-2-methylpentanamide, is facilitated by the enzyme acylamidase, which hydrolyzes the amide bond. nih.gov

The herbicidal activity of the analog methyl N-(3,4-dichlorophenyl)carbamate (Swep) has also been studied, with indications that it can be hydrolyzed in soil to 3,4-dichloroaniline (B118046). nih.gov

Receptor Binding Profiling (Theoretical and In Vitro Models)

In addition to enzyme inhibition, analogs of this compound have been shown to interact with cellular receptors. A significant finding is that linuron acts as an antagonist for the androgen receptor (AR). wikipedia.org This interaction has been confirmed in vitro, where linuron was found to be a weak competitive inhibitor of androgen binding to the rat AR, with a reported Ki of 100 microM. nih.gov It also binds to the human AR and functions as an antagonist, inhibiting dihydrotestosterone (B1667394) (DHT)-induced gene expression in cell models. nih.gov This antiandrogenic activity classifies linuron as an endocrine disruptor. wikipedia.org

The ability of carbamate compounds to interact with receptors is a broader phenomenon. The general structure of carbamates allows for interactions with various receptor types. nih.gov For example, their structural similarity to acetylcholine (B1216132) allows some to bind to cholinergic receptors. researchgate.net The specific nature of the side chains attached to the carbamate core determines the receptor binding profile and selectivity.

Exploration of Intracellular Signaling Pathway Modulation (In Vitro Studies)

The interaction of this compound analogs with their molecular targets leads to the modulation of various intracellular signaling pathways. The inhibition of PS II by linuron and diuron directly impacts signaling in plant cells by disrupting the flow of electrons and consequently the production of ATP and NADPH, which are vital for numerous cellular processes. cornell.eduepa.gov

In animal cells, the antiandrogenic activity of linuron through AR antagonism directly alters androgen-dependent gene expression, impacting pathways related to sexual differentiation and development. nih.gov

More broadly, carbamate compounds have been shown to influence key signaling pathways such as the Nrf2 pathway, which plays a central role in the cellular defense against oxidative stress. researchgate.netnih.gov Some studies indicate that carbamates can lead to the downregulation of Nrf2 signaling, which can accelerate cellular processes like autophagy. nih.gov The modulation of such pathways is dependent on the specific carbamate compound, the cell type, and the duration of exposure. For example, the toxicant 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) has been shown to induce TNF-alpha production through a signaling pathway involving the sequential activation of the aryl hydrocarbon receptor (AhR), EGFR, and ERK. nih.gov

Role of Metal Chelation and Coordination Chemistry in Activity

Carbamate and particularly dithiocarbamate (B8719985) derivatives are known for their ability to act as chelating agents, forming stable complexes with various metal ions. researchgate.netresearchgate.net This chelation occurs through the interaction between the metal ion and the donor atoms within the carbamate or dithiocarbamate functional group, leading to the formation of a ring-like complex. nih.gov The stability and properties of these metal complexes can influence the biological activity of the parent compound.

For instance, dithiocarbamates are known to chelate with copper and other transition metals to form insoluble complexes. researchgate.net The formation of these chelates is a key aspect of their use in removing heavy metals from various media. researchgate.net The biological effects of diethyldithiocarbamate (B1195824) have been shown to be dependent on the type of metal ion it is complexed with. For example, copper and manganese complexes of diethyldithiocarbamate have been found to suppress cancer cells by inhibiting the proteasome. jcu.cz

While specific studies on the metal chelation properties of this compound are not widely available, the presence of the carbamate functional group suggests a potential for such interactions. The lipophilicity of a chelator can influence its ability to access intracellular metal stores, but may also lead to the redistribution of toxic metals to other vulnerable compartments. nih.gov

Studies on the Generation and Role of Reactive Oxygen Species in Molecular Processes

The interaction of this compound analogs with biological systems can lead to the generation of reactive oxygen species (ROS). In plants, the inhibition of the photosynthetic electron transport chain by herbicides like linuron can lead to an over-reduction of the chain and the subsequent transfer of electrons to molecular oxygen, generating ROS such as superoxide (B77818) radicals and singlet oxygen. cornell.edu This oxidative stress can cause lipid peroxidation and ultimately lead to cell death, which is a component of the herbicidal action. cornell.edu

In a broader context, exposure to various carbamate compounds has been associated with the overproduction of ROS, leading to oxidative stress. researchgate.net This increase in ROS can have wide-ranging effects on cellular components and signaling pathways. The measurement of ROS generation is a key aspect of toxicological studies and can be evaluated using fluorescent probes like dichlorofluorescin (DCFH). nih.gov The production of ROS is a recognized mechanism of toxicity for many environmental chemicals and can impact immune function and other vital cellular processes. nih.gov

The generation of ROS can be initiated through various mechanisms, including the disruption of mitochondrial electron transport and the activation of certain signaling pathways. nih.gov In some cases, metal complexes can also contribute to ROS generation through Fenton-like reactions. nih.gov

Environmental Transformation and Degradation Pathways of 3,4 Dichlorophenyl Diethylcarbamate

Hydrolytic Degradation Mechanisms in Aquatic and Soil Environments

Hydrolysis is a critical pathway for the initial breakdown of phenylcarbamate compounds in the environment. This process can occur through both chemical and biological mediation, with microbial activity significantly accelerating the reaction rate in soil and water. ucanr.edu While carbamates are generally stable when stored as technical materials, they are degraded rapidly in moist soils. ucanr.edu

The principal degradation pathway for N-phenylcarbamates like Swep involves the hydrolytic cleavage of the carbamate (B1207046) (ester) linkage. This reaction yields an alcohol and a substituted aniline (B41778). For compounds containing the 3,4-dichlorophenyl group, the primary and most significant hydrolysis product is 3,4-dichloroaniline (B118046) (3,4-DCA) . jst.go.jpgeochemical-journal.jpnih.gov This intermediate is also common to the degradation of other widely used herbicides such as propanil (B472794), diuron (B1670789), and linuron (B1675549). researchgate.netcapes.gov.br

Under certain soil conditions, further transformation of the aniline intermediate can occur. Studies on the degradation of Swep in soil have identified 3,3',4,4'-tetrachloroazobenzene as a transformation product, which is formed through the condensation of two molecules of 3,4-dichloroaniline. nih.gov While hydrolysis to 3,4-dichloroaniline occurs, a significant portion of the parent herbicide may also become immobilized through binding with soil components like lignin. geochemical-journal.jp

| Parent Compound (Proxy) | Product | Formation Pathway | Reference |

|---|---|---|---|

| Swep (methyl N-(3,4-dichlorophenyl)carbamate) | 3,4-Dichloroaniline (3,4-DCA) | Hydrolysis | jst.go.jpnih.gov |

| Swep (methyl N-(3,4-dichlorophenyl)carbamate) | 3,3',4,4'-Tetrachloroazobenzene | Condensation of 3,4-DCA | nih.gov |

For other dichlorinated pesticides, hydrolysis has been shown to follow first-order kinetics. A study on a novel 3,4-dichloroisothiazole fungicide found that its hydrolysis half-lives ranged from 4.8 hours to 3.2 days, depending on the pH (4, 7, and 9) and temperature (25 and 50°C). nih.gov While these data belong to a different chemical class, they illustrate the strong dependence of hydrolysis rates on environmental parameters.

Phototransformation Pathways and Products

Phototransformation, or the degradation of a chemical by light, is another potential pathway for the dissipation of herbicides in the environment, particularly on soil surfaces and in surface waters. scispace.com Direct photolysis studies of 3,4-Dichlorophenyl diethylcarbamate or Swep under natural sunlight are limited. However, research into related compounds and theoretical studies provide insight into potential photochemical reactions.

The primary mechanism for photodegradation often involves the generation of highly reactive species, such as hydroxyl radicals (HO•). A theoretical study on the degradation of Swep by hydroxyl radicals predicted that the reaction would predominantly proceed via HO• addition to the aromatic ring. researchgate.net This leads to the formation of various hydroxylated carbamates as the main degradation products. The degradation was predicted to be faster in water than in the atmosphere. researchgate.net

Studies on other phenyl-based herbicides like diuron and propanil show that photodegradation can be significantly enhanced by photocatalysts such as titanium dioxide (TiO₂) under simulated sunlight. jst.go.jpgeochemical-journal.jpresearchgate.net The degradation of anilide herbicides under environmental conditions has been found to produce dechlorinated and hydroxylated derivatives. nih.gov Similarly, the photodecomposition of the carbamate pesticide carbofuran (B1668357) involves cleavage of the carbamate group followed by further reactions of the resulting phenolic structure. dss.go.th

| Parent Compound (Proxy) | Predicted Product | Reference |

|---|---|---|

| Swep | N-(3,4-chloro-2-hydroxyphenyl)carbamate | researchgate.net |

| Swep | N-(3-chloro-4-hydroxyphenyl)carbamate | researchgate.net |

| Swep | N-(3,4-chloro-6-hydroxyphenyl)carbamate | researchgate.net |

Microbial Biotransformation in Soil and Water Systems

Microbial activity is the main driver for the degradation of carbamate herbicides in the environment. ucanr.edunih.gov Microorganisms can utilize these compounds as a source of carbon and energy, leading to their complete mineralization to carbon dioxide, water, and inorganic ions. revista-agroproductividad.org

The complete breakdown of compounds like Swep is often accomplished by synergistic microbial consortia rather than single strains. A two-strain consortium capable of mineralizing Swep has been successfully isolated from contaminated soil. jst.go.jpnih.gov

Comamonas sp. SWP-3: This bacterial strain is responsible for the initial transformation step. It hydrolyzes Swep to the intermediate 3,4-dichloroaniline (3,4-DCA) but cannot use Swep as a sole carbon source for growth and the intermediate accumulates. jst.go.jpnih.gov

Alicycliphilus sp. PH-34: This strain works in synergy with Comamonas sp. It is capable of utilizing the 3,4-DCA produced by strain SWP-3 as its sole carbon source, leading to its complete degradation and mineralization. jst.go.jpnih.gov

Other bacterial strains have been identified that can degrade the key intermediate, 3,4-DCA, including Pseudomonas fluorescens strain 26-K, Acinetobacter baylyi GFJ2, and Ochrobactrum anthropi CD3. researchgate.netscirp.orgnih.gov

| Microorganism | Substrate | Role | Reference |

|---|---|---|---|

| Comamonas sp. SWP-3 | Swep | Transforms Swep to 3,4-DCA | jst.go.jpnih.gov |

| Alicycliphilus sp. PH-34 | 3,4-Dichloroaniline (3,4-DCA) | Mineralizes 3,4-DCA | jst.go.jpnih.gov |

| Pseudomonas fluorescens 26-K | 3,4-Dichloroaniline (3,4-DCA) | Degrades 3,4-DCA | researchgate.net |

| Ochrobactrum anthropi CD3 | Diuron, Linuron, 3,4-DCA | Degrades parent herbicides and 3,4-DCA | scirp.org |

The microbial metabolic pathway for Swep begins with an enzymatic hydrolysis reaction. An amidase enzyme, designated Ppa , has been isolated from Comamonas sp. SWP-3 and identified as the key enzyme responsible for the transformation of Swep into 3,4-DCA. jst.go.jp

The Ppa enzyme exhibits activity across a range of structurally similar herbicides, including propanil, chlorpropham, and propham. jst.go.jp It displays maximum activity at a temperature of 30°C and a pH of 8.6. jst.go.jp The subsequent degradation of 3,4-DCA by other bacteria, such as Pseudomonas fluorescens, may proceed through dehalogenation, followed by the action of dioxygenase enzymes to form chlorocatechol intermediates. researchgate.net These intermediates are then funneled into standard metabolic pathways via ortho- or meta-cleavage of the aromatic ring. researchgate.net

Fate of this compound in Plant Systems

The interaction of this compound with plants involves its uptake from the environment, movement throughout the plant's tissues, and subsequent metabolic breakdown and storage.

The uptake of xenobiotics like this compound is influenced by both the plant's physiological processes and external environmental conditions. Studies on its principal metabolite, 3,4-dichloroaniline (DCA), and the related herbicide propanil, provide insights into these processes.

Absorption primarily occurs through the roots when the compound is present in the soil or hydroponic solutions. Once absorbed, the compound and its metabolites are subject to translocation, moving from the roots to the shoots. This movement is largely driven by the transpiration stream within the xylem.

Several environmental factors can modify the rate of absorption and translocation. Research on propanil in rice shows that absorption and metabolism are most rapid under conditions of high temperature and long days. cambridge.org Similarly, studies on DCA uptake in rice revealed that high light quantity combined with low relative humidity leads to a significantly higher uptake capacity. researchgate.net Conditions that promote high growth rates and transpiration tend to increase the percentage of the compound and its metabolites that accumulate in the shoots. cambridge.org In one study, an average of 47% of propanil and its water-soluble metabolites remained in the root tissue of rice plants. cambridge.org

Table 1: Environmental Factors Influencing Plant Uptake of 3,4-Dichloroaniline (a key metabolite)

| Factor | Condition | Effect on Uptake | Source |

|---|---|---|---|

| Light | High Quantity | Increased Uptake | researchgate.net |

| Relative Humidity | Low | Increased Uptake | researchgate.net |

| Temperature | High | Increased Absorption & Metabolism | cambridge.org |

| Day Length | Long | Increased Absorption & Metabolism | cambridge.org |

Once absorbed, this compound is expected to undergo a series of metabolic transformations, consistent with the general phases of xenobiotic metabolism in plants.

Phase I: Transformation The initial and most critical metabolic step for phenylcarbamate and anilide herbicides in tolerant plants is hydrolysis. ucanr.edu For this compound, this Phase I reaction would involve the cleavage of the carbamate linkage. This hydrolysis is likely facilitated by the enzyme aryl acylamidase (AAA), which is present in high levels in tolerant species like rice. wikipedia.org This reaction breaks down the parent molecule into 3,4-dichloroaniline (DCA) , diethylamine (B46881), and carbon dioxide, effectively detoxifying the herbicide.

Phase II: Conjugation Following hydrolysis, the primary metabolite, 3,4-dichloroaniline, undergoes Phase II conjugation reactions. ucanr.edu In this process, the DCA molecule binds with endogenous plant compounds, such as carbohydrates. nih.gov Studies on propanil metabolism have identified specific sugar conjugates, including N-(3,4-dichlorophenyl)glucosylamine , as a water-soluble metabolite in rice plants. cambridge.orgnih.gov These conjugation reactions render the metabolite less phytotoxic and more water-soluble, preparing it for compartmentalization.

Phase III: Secondary Metabolism and Sequestration In Phase III, the conjugated metabolites can be further processed and sequestered, effectively removing them from active metabolic pathways. ucanr.edu A significant portion of the 3,4-dichloroaniline moiety has been shown to become irreversibly bound to insoluble polymeric cell constituents, particularly lignin . nih.gov This incorporation into the cell wall structure serves as a long-term storage or disposal mechanism for the herbicide residue within the plant. Time-course studies have shown that aniline-containing metabolites can appear within hours of treatment. nih.gov

Table 2: Likely Metabolic Products of this compound in Plants

| Metabolite Name | Metabolic Pathway | Source |

|---|---|---|

| 3,4-Dichloroaniline (DCA) | Phase I Hydrolysis of parent compound | wikipedia.org |

| N-(3,4-dichlorophenyl)glucosylamine | Phase II Conjugation of DCA with glucose | cambridge.orgnih.gov |

| 3,4-Dichloroaniline-Lignin Complex | Phase III Incorporation of DCA into insoluble cell wall components | nih.gov |

Modeling Environmental Fate and Transport

Predicting the environmental concentrations and movement of this compound relies on the use of environmental fate and transport models. These mathematical models are essential tools for risk assessment, as they simulate the complex processes that govern a chemical's journey through various environmental compartments, including air, water, soil, and biota. researchgate.net

Environmental fate models integrate the physicochemical properties of the chemical with data on environmental conditions to predict its behavior. researchgate.net The modeling approach generally involves creating a mass balance equation that accounts for all inputs, outputs, and transformation processes within defined environmental compartments. frontiersin.org

Models can be used to:

Predict concentrations of the parent compound and its TPs in soil and water over time. researchgate.net

Identify the primary pathways of dissipation and transport (e.g., leaching, runoff). researchgate.net

Estimate the impact of different agricultural practices on environmental loading.

Delineate "critical source areas" in a watershed that are most likely to contribute to contamination. researchgate.net

The complexity of the model chosen often depends on the goal of the assessment, balancing the need for accurate process representation against the availability of detailed input data. frontiersin.org The ultimate aim is to improve the understanding of the managed system and predict the long-term impacts of chemical use. researchgate.net

Structure Activity Relationship Sar and Computational Studies of 3,4 Dichlorophenyl Diethylcarbamate Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net This approach is fundamental in modern drug discovery for predicting the activity of new chemical entities and optimizing lead compounds. nih.gov

The development of predictive QSAR models for a series of compounds, such as derivatives of 3,4-Dichlorophenyl diethylcarbamate, involves several key steps. researchgate.net Initially, a dataset of compounds with known biological activities (e.g., enzyme inhibition, receptor binding) is compiled. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties.

A mathematical model is then generated to correlate these descriptors with the observed biological activity. researchgate.netmdpi.com Multiple linear regression (MLR) is a common technique used to create a linear equation, while more complex, non-linear relationships can be modeled using methods like partial least squares (PLS) and machine learning algorithms. nih.gov The goal is to create a model that not only fits the training data well but also has high predictive power for new, untested compounds. mdpi.com The predictive quality of a QSAR model is often assessed using a test set of compounds that were not used in the model's development. nih.gov

For carbamate (B1207046) derivatives, QSAR models have been successfully developed to predict their activity as, for example, anticonvulsants or insecticides. nih.govnih.gov These models can help to understand the molecular properties that govern their interactions with biological targets.

A critical aspect of QSAR is the analysis of the molecular descriptors included in the final model, as they provide insights into the key structural features driving the biological activity. nih.gov Descriptors can be broadly categorized into several classes:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). mdpi.com For instance, the Hirshfeld charge on the carbonyl carbon of the carbamate group has been identified as a relevant descriptor for the toxicity of some carbamates. mdpi.com

Steric Descriptors: These relate to the size and shape of the molecule and include parameters like molecular weight, volume, and surface area. The steric properties of substituents on the phenyl ring of carbamate derivatives can significantly influence their binding to a target protein. nih.gov

Hydrophobic Descriptors: Lipophilicity, often expressed as logP, is a crucial descriptor as it affects the compound's ability to cross biological membranes and reach its target. researchgate.net

Topological Descriptors: These are numerical representations of the molecular structure, describing the connectivity and branching of atoms.

For a hypothetical series of this compound derivatives, a QSAR study might reveal the importance of the following features for a specific biological activity:

| Descriptor Type | Potential Key Feature for Activity | Rationale |

| Electronic | Electron-withdrawing nature of the dichlorophenyl group | Could influence the reactivity of the carbamate carbonyl group. |

| Steric | Size of the substituents on the diethylamino group | May affect the fit within a binding pocket. |

| Hydrophobic | Overall lipophilicity of the molecule | Important for membrane permeation and interaction with hydrophobic pockets in the target protein. |

| Topological | Branching of the alkyl chains on the nitrogen | Can impact the conformational flexibility and binding orientation. |

By analyzing the contribution of each descriptor in the QSAR model, researchers can prioritize structural modifications that are most likely to enhance the desired biological effect.

In Silico Modeling and Molecular Docking Studies

In silico modeling, particularly molecular docking, provides a three-dimensional perspective of how a ligand, such as this compound, might interact with a biological target at the atomic level.

Computational drug design methods can be broadly classified into ligand-based and structure-based approaches. nih.gov

Ligand-Based Approaches: These methods are used when the three-dimensional structure of the biological target is unknown. They rely on the information from a set of known active ligands to build a model, such as a pharmacophore or a QSAR model, that defines the key features required for activity. nih.gov

Structure-Based Approaches: When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, structure-based methods like molecular docking can be employed. Molecular docking algorithms predict the preferred orientation and conformation of a ligand when bound to a target, as well as the binding affinity. nih.gov

For this compound and its derivatives, if the target protein is known (e.g., an enzyme like acetylcholinesterase for some carbamates), molecular docking can be a powerful tool. nih.gov The docking process involves placing the ligand into the binding site of the protein and evaluating the interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. researchgate.net

A crucial aspect of molecular docking is the conformational analysis of the ligand. Flexible ligands like this compound can adopt numerous conformations, and docking algorithms aim to identify the one that results in the most stable complex with the protein. The stability of this complex is often estimated by a scoring function, which calculates a value representing the binding affinity (e.g., in kcal/mol). nih.gov

A hypothetical molecular docking study of this compound into a target's active site might reveal the following interactions:

| Interacting Part of Ligand | Potential Interacting Residue in Protein | Type of Interaction |

| Dichlorophenyl ring | Hydrophobic pocket (e.g., with Leucine, Valine) | Hydrophobic interaction |

| Carbamate carbonyl oxygen | Hydrogen bond donor (e.g., Serine, Threonine) | Hydrogen bond |

| Diethylamino group | Hydrophobic region | Van der Waals forces |

The predicted binding affinity from docking studies can be used to rank a series of derivatives and prioritize those with the most favorable predicted binding for synthesis and experimental testing. nih.gov For example, a study on tacrine-carbamate derivatives used covalent docking to understand their binding modes in cholinesterase enzymes. nih.gov

Pharmacophore Modeling and Lead Optimization Strategies (Theoretical Aspects)

Pharmacophore modeling is a powerful ligand-based or structure-based approach that defines the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. mdpi.com

A pharmacophore model consists of features such as hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and charged groups. nih.gov These models can be generated from a set of active molecules or from the ligand-binding site of a known protein structure. mdpi.com Once a pharmacophore model is developed, it can be used as a 3D query to screen large compound libraries to identify new molecules that match the pharmacophoric features and are therefore likely to be active. nih.gov

For lead optimization, pharmacophore models can guide the modification of a lead compound, like this compound, to enhance its activity. Theoretical lead optimization strategies based on a pharmacophore model could involve:

Scaffold Hopping: Replacing the core structure of the molecule with a new one while maintaining the essential pharmacophoric features. This can lead to compounds with improved properties, such as better ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

Substituent Modification: Adding or modifying substituents to better match the pharmacophoric features. For instance, if a pharmacophore model indicates an unoccupied hydrophobic pocket, adding a suitable hydrophobic group to the ligand could increase its binding affinity.

Conformational Restriction: Introducing conformational constraints into the molecule, such as rings or double bonds, to lock it into its bioactive conformation. This can improve potency and selectivity by reducing the entropic penalty of binding.

A hypothetical pharmacophore model for a series of active this compound derivatives might include a hydrophobic feature for the dichlorophenyl ring, a hydrogen bond acceptor for the carbamate carbonyl, and another hydrophobic region corresponding to the diethylamino group. This model would then serve as a blueprint for designing new derivatives with potentially enhanced biological activity.

Correlation between Structural Modifications and Environmental Fate Characteristics

The persistence of chlorinated aromatic compounds in the environment is a significant concern. The number and position of chlorine atoms on the phenyl ring are critical determinants of a compound's susceptibility to degradation. Generally, an increase in the number of chlorine substituents leads to greater persistence. researchgate.net For derivatives of this compound, the two chlorine atoms at the 3 and 4 positions of the phenyl ring contribute to its recalcitrance.

Biodegradation, a key process in the removal of organic pollutants from the environment, is highly dependent on the molecular structure of the compound. The presence of chlorine atoms on the aromatic ring tends to decrease the rate of microbial degradation. researchgate.netchemrxiv.org Studies on other chlorinated compounds have shown that the position of chlorine atoms also plays a crucial role. For instance, PCBs with chlorine atoms at the ortho position exhibit significantly lower degradation rates. researchgate.net While specific data on this compound derivatives is limited, it can be inferred that modifications to the chlorine substitution pattern, such as altering the number or position of chlorine atoms, would have a pronounced effect on their biodegradability.

The nature of the carbamate side chain also influences environmental fate. The length and branching of the N-alkyl groups can affect both the rate of hydrolysis and the potential for bioaccumulation. While specific studies on the diethylcarbamate moiety of the target compound are scarce, general principles of carbamate chemistry suggest that the stability of the carbamate ester linkage is a key factor in its persistence. The hydrolysis of phenylcarbamates can proceed through different mechanisms, and the electronic properties of the substituents on the phenyl ring can influence the reaction rate. rsc.orgnih.gov

Bioaccumulation, the process by which a chemical concentrates in an organism, is strongly correlated with the lipophilicity of the compound, often expressed as the octanol-water partition coefficient (log K_ow_). nih.govnih.gov Structural modifications that increase the lipophilicity of this compound derivatives, such as the addition of more alkyl groups or other non-polar substituents, would likely increase their potential for bioaccumulation in fatty tissues of organisms. nih.gov

Abiotic degradation processes, such as photolysis and hydrolysis, are also governed by the chemical's structure. The presence of chromophores in the molecule, which can absorb light, is a prerequisite for direct photolysis. The dichlorinated phenyl ring in this compound can absorb UV radiation, potentially leading to photodegradation. Modifications that alter the electronic properties of the aromatic ring could influence the rate and products of photolysis. The stability of the carbamate linkage to hydrolysis is also a critical factor in the abiotic degradation of these compounds. nih.gov

Interactive Data Table: Predicted Environmental Fate Characteristics of Hypothetical this compound Derivatives

| Compound Name | Structural Modification | Predicted Persistence | Predicted Bioaccumulation Potential | Predicted Biodegradation Rate |

| This compound | Parent Compound | High | Moderate to High | Low |

| 4-Chlorophenyl diethylcarbamate | Removal of one chlorine atom | Moderate | Moderate | Moderate |

| 3,4,5-Trichlorophenyl diethylcarbamate | Addition of one chlorine atom | Very High | High | Very Low |

| 3,4-Dichlorophenyl dimethylcarbamate | Shorter N-alkyl chains | High | Moderate | Low |

| 3,4-Dichlorophenyl di-n-butylcarbamate | Longer N-alkyl chains | High | High | Very Low |

| 3,4-Difluorophenyl diethylcarbamate | Replacement of chlorine with fluorine | Moderate to High | Moderate | Low to Moderate |

Biotransformation Studies of 3,4 Dichlorophenyl Diethylcarbamate in Isolated and Model Biological Systems

In Vitro Biotransformation in Isolated Cellular and Subcellular Systems

In vitro studies using isolated cells and subcellular fractions are invaluable for elucidating the specific metabolic pathways and enzyme systems involved in the biotransformation of xenobiotics.

The liver is the primary site of drug and xenobiotic metabolism, but extrahepatic tissues also play a significant role. nih.gov Microsomal studies are fundamental to understanding Phase I metabolism. The major oxidative enzymes, cytochrome P450 (P450) and flavin-containing monooxygenase (FMO), are located in microsomes. nih.gov For carbamate (B1207046) thioether compounds, both P450 and FMO systems are involved in their metabolism in liver, kidney, and intestinal microsomes. nih.gov It is highly probable that the biotransformation of 3,4-Dichlorophenyl diethylcarbamate is initiated in hepatic microsomes, with potential contributions from extrahepatic tissues. The primary reaction would be the hydrolysis of the carbamate ester linkage by esterases, followed by oxidation of the resulting 3,4-dichlorophenol (B42033) by P450 enzymes.

The metabolism of xenobiotics typically proceeds through two phases. benthamscience.com Phase I reactions introduce or expose functional groups, while Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion. benthamscience.com

Phase I Metabolites: Based on the metabolism of other carbamates, the primary Phase I metabolite of this compound is expected to be 3,4-dichlorophenol , formed through the hydrolysis of the carbamate ester bond. tandfonline.com This initial hydrolysis step is critical as it generally reduces the toxicity of carbamate insecticides. epa.gov Following hydrolysis, the 3,4-dichlorophenol can undergo further Phase I oxidation reactions, catalyzed by cytochrome P450 enzymes, to form hydroxylated derivatives.

Phase II Metabolites: The phenolic metabolites generated in Phase I are substrates for Phase II conjugation reactions. The most common conjugations are glucuronidation and sulfation. youtube.com

Glucuronide Conjugates: Glucuronidation involves the transfer of glucuronic acid to the hydroxyl group of the phenolic metabolite, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). wikipedia.org This process results in the formation of a highly water-soluble glucuronide conjugate that can be readily excreted. wikipedia.org The formation of glucuronide conjugates has been observed in the metabolism of other carbamates and aromatic hydrocarbons in both mammals and fungi. tandfonline.comnih.gov

Sulfate Conjugates: Sulfation is another major Phase II pathway where a sulfonate group is added to the hydroxyl group of the phenol, catalyzed by sulfotransferases (SULTs). This also produces a water-soluble and excretable metabolite. youtube.com Sulfate conjugates are common metabolites of phenolic compounds. nih.gov

Table 2: Predicted Phase I and Phase II Metabolites of this compound

| Phase | Predicted Metabolite | Precursor |

| Phase I | 3,4-Dichlorophenol | This compound |

| Hydroxylated 3,4-Dichlorophenol | 3,4-Dichlorophenol | |

| Phase II | 3,4-Dichlorophenyl glucuronide | 3,4-Dichlorophenol |

| 3,4-Dichlorophenyl sulfate | 3,4-Dichlorophenol |

Comparative Metabolism across Different Model Organisms

The metabolism of xenobiotics can vary significantly between different species, which has important implications for selective toxicity and environmental risk assessment. nih.gov

Vertebrates vs. Insects: Comparative studies on organophosphate and carbamate insecticides have revealed both quantitative and qualitative differences in their metabolism between vertebrates and insects. nih.govwho.int While the fundamental pathways of hydrolysis and oxidation are common, the specific enzymes involved and the rates of reaction can differ. acs.org For example, differences in the activity of cytochrome P450 enzymes and esterases can lead to selective toxicity, where a compound is more toxic to insects than to mammals. acs.org In many cases, mammals are more efficient at detoxifying carbamates through rapid metabolism and excretion. tandfonline.com

Cross-species metabolomics studies, such as those conducted with DDT, demonstrate how different organisms, like humans and the nematode C. elegans, can produce both similar and distinct metabolite profiles. biorxiv.orgnih.gov These differences can be attributed to variations in their respective metabolic enzymes. It is reasonable to assume that the metabolism of this compound would also exhibit species-specific differences, influencing its persistence and toxicity in various organisms.

Future Research Directions and Unanswered Questions

Development of Advanced Spectroscopic and Imaging Techniques for Real-Time Monitoring in Research Models

A significant leap in understanding the role of 3,4-Dichlorophenyl diethylcarbamate in biological systems hinges on our ability to observe its behavior in real-time. Current analytical methods often provide only static snapshots, but the development of more dynamic techniques is a key future direction.

Advanced spectroscopic methods offer non-invasive, rapid, and sensitive ways to monitor biological processes as they happen. longdom.org Techniques like Raman spectroscopy can provide information about molecular vibrations without the need for labels, allowing for the investigation of metabolic changes in live cells. longdom.org Furthermore, Surface-Enhanced Raman Scattering (SERS), an advanced variant, can detect biomolecules at extremely low concentrations, making it ideal for sensitive, real-time monitoring. longdom.org Future research could focus on developing specific SERS-based probes that interact with this compound, enabling precise tracking within a cellular environment. Another promising area is Cavity Ring-Down Spectroscopy (CRDS), which is highly sensitive and selective for detecting specific molecules in complex mixtures in real-time. numberanalytics.com

Integrating these spectroscopic techniques with imaging technologies will be crucial. For instance, combining fluorescence spectroscopy with high-resolution microscopy could visualize the subcellular localization of this compound and its potential metabolites, offering insights into its mechanisms of action. Recent advancements in micro-electrometric methods also present a potential pathway for developing portable biosensor devices capable of real-time environmental monitoring of carbamates. nih.gov

Table 1: Comparison of Potential Real-Time Monitoring Techniques

| Technique | Principle | Potential Application for this compound | Key Advantage |

| Fluorescence Spectroscopy | Measures light emission from fluorescent molecules (fluorophores). | Tracking the compound's uptake, distribution, and interaction with cellular components using fluorescent tags. | High sensitivity and suitability for live-cell imaging. longdom.org |

| Raman Spectroscopy | Analyzes inelastic scattering of monochromatic light to identify molecular vibrations. | Label-free identification and quantification of the compound and its metabolites within cells or tissues. longdom.org | Non-destructive and provides detailed chemical fingerprints. longdom.org |

| Surface-Enhanced Raman Scattering (SERS) | Enhances Raman signals of molecules adsorbed on metallic nanostructures. | Ultra-sensitive detection for monitoring trace amounts in biological or environmental samples. longdom.org | Extremely high sensitivity. longdom.org |

| Cavity Ring-Down Spectroscopy (CRDS) | Measures the decay rate of light in a high-finesse optical cavity to determine absorber concentration. | Highly selective and sensitive real-time quantification in gaseous or liquid phase research models. numberanalytics.com | High selectivity and real-time analysis capabilities. numberanalytics.com |

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) to Elucidate Complex Interactions

To build a comprehensive picture of the biological impact of this compound, researchers must look beyond single-target interactions. The integration of "omics" technologies, such as metabolomics and proteomics, provides a systems-level view of the complex molecular changes induced by the compound.

Metabolomics studies the complete set of small-molecule metabolites within a biological system. Exposing a model system to this compound and analyzing the subsequent changes in the metabolome can reveal which metabolic pathways are perturbed.

Proteomics , the large-scale study of proteins, can identify which proteins directly bind to the compound or change in expression level after exposure. This is critical for uncovering the molecular targets and signaling pathways affected.

By integrating data from these omics fields, researchers can construct detailed models of the compound's interaction network. This holistic approach is essential for moving beyond simple cause-and-effect relationships to a more nuanced understanding of its biological footprint. Mass spectrometry is a key technology in this area, used to track metabolites, proteins, and lipids, thereby offering deep insights into cellular responses. longdom.org

Green Chemistry Approaches for Sustainable Synthesis and Degradation Research

The principles of green chemistry are increasingly vital in chemical research, aiming to create processes that are efficient, safe, and environmentally benign. Future research on this compound should incorporate these principles in two main areas: synthesis and degradation.

Current industrial syntheses of carbamates often rely on hazardous materials like phosgene. psu.edu A key research goal is to develop greener synthetic routes. This includes the use of carbon dioxide (CO2), a non-toxic and abundant C1 source, as a replacement for more hazardous reagents. psu.edursc.org Research has shown that various carbamates can be prepared from CO2, amines, and alcohols under mild conditions, representing a halogen-free and more sustainable pathway. psu.edursc.org Another promising avenue is the use of biocatalysis, employing enzymes to conduct chemical transformations, which can lead to higher selectivity and reduced environmental impact.

Furthermore, understanding the environmental fate and degradation of this compound is crucial. Research into photocatalytic degradation or microbial breakdown pathways can lead to effective strategies for remediation, ensuring that the compound does not persist in the environment.

Table 2: Green Chemistry Strategies for Carbamate (B1207046) Research

| Strategy | Principle | Application to this compound |

| CO2 as a Feedstock | Utilize CO2 as a safe, renewable, and inexpensive "C1" building block. psu.edu | Develop a synthesis route reacting a 3,4-dichlorophenyl precursor with diethylamine (B46881) and CO2. psu.edursc.org |

| Biocatalysis | Employ enzymes as catalysts for specific, efficient, and clean chemical reactions. | Engineer an enzyme to catalyze the formation of the carbamate bond with high stereo- and regioselectivity. |

| Solvent-Free Reactions | Conduct reactions without a solvent medium to reduce waste and environmental impact. | Investigate solid-state or melt-phase synthesis protocols. banglajol.info |

| Photocatalytic Degradation | Use light and a semiconductor catalyst to break down the compound into simpler, non-toxic molecules. | Study the degradation kinetics and byproducts under various photocatalytic conditions. |

Deeper Exploration of Molecular Mechanisms in Niche Biological Systems

Much of the existing research on carbamates is concentrated on well-established model organisms. A significant opportunity lies in exploring the effects and molecular mechanisms of this compound in less-studied, or "niche," biological systems. This could include specific strains of soil bacteria, marine microorganisms, or unique plant species.

These niche systems may possess unique enzymes, metabolic pathways, or receptor proteins that interact with the compound in novel ways. For example, investigating its effect on the soil microbiome could reveal previously unknown impacts on nutrient cycling or plant-microbe symbiosis. Similarly, studying its interactions within marine organisms could uncover unique bioaccumulation patterns or metabolic transformations. Such research could not only broaden our fundamental understanding of the compound's bioactivity but also potentially identify new research applications or environmental considerations.

Computational Chemistry Advancements for Predicting Novel Derivatives with Targeted Research Properties

Computational chemistry offers powerful tools to accelerate the design and discovery of new molecules. mdpi.com By modeling this compound and its interactions with biological targets at a molecular level, researchers can predict how structural modifications would alter its properties.

Techniques like molecular docking and Density Functional Theory (DFT) can be used to simulate how a molecule fits into the active site of an enzyme and to understand its conformational landscape. mdpi.comacs.org This allows for the in silico design of novel derivatives. For example, researchers could computationally screen a virtual library of related carbamate structures to identify candidates with potentially higher affinity or selectivity for a specific research target, such as the monoacylglycerol lipase (B570770) enzyme, which is implicated in various physiological processes. ijpsdronline.com This predictive power helps to prioritize which new compounds should be synthesized and tested in the lab, making the research and development process more efficient and targeted. ijpsdronline.com This approach is foundational for the future development of carbamate-based materials and molecules with precisely defined functions. chemrxiv.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.